molecular formula C17H16N2O5 B5230762 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B5230762
M. Wt: 328.32 g/mol
InChI Key: PPRLVNUHOQJPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as DNQX, is a synthetic compound that is widely used in scientific research. DNQX is a competitive antagonist of the ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. This compound binds to the receptor at the same site as glutamate, but does not activate the channel. By blocking the activity of the receptor, this compound reduces the excitatory synaptic transmission and plasticity mediated by glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In the central nervous system, this compound reduces the excitatory synaptic transmission and plasticity mediated by glutamate, leading to a decrease in neuronal excitability and synaptic plasticity. This compound has also been shown to have anti-convulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a widely used tool in scientific research due to its high potency and selectivity for the ionotropic glutamate receptors. This compound is also relatively stable and easy to handle in laboratory experiments. However, this compound has some limitations, such as its non-specific effects on other ion channels and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the use of 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in scientific research. One direction is to investigate the role of ionotropic glutamate receptors in different physiological and pathological processes using this compound and other selective antagonists. Another direction is to develop new compounds that target specific subtypes of ionotropic glutamate receptors with higher potency and selectivity. Additionally, this compound can be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.

Synthesis Methods

6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized by a multi-step process starting from 2-nitrobenzaldehyde and 3,4-dimethoxyaniline. The first step is the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyaniline in the presence of a base to form 2-nitro-3,4-dimethoxybenzylideneaniline. The second step is the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step is the cyclization of the intermediate to form this compound.

Scientific Research Applications

6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. This compound is used to block the activity of these receptors and investigate their function in various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases. This compound is also used to study the effects of drugs and other compounds that modulate the activity of ionotropic glutamate receptors.

properties

IUPAC Name

6,7-dimethoxy-1-(3-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-4-3-5-12(6-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRLVNUHOQJPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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